molecular formula C15H12N4S2 B12570813 (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene CAS No. 606930-23-8

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene

Cat. No.: B12570813
CAS No.: 606930-23-8
M. Wt: 312.4 g/mol
InChI Key: RDTZEGMVLOBCPX-UHFFFAOYSA-N
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Description

The compound “(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene” is a structurally complex molecule featuring two thiophene rings and hydrazine-derived functional groups.

Properties

CAS No.

606930-23-8

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

N'-anilino-N-thiophen-2-yliminothiophene-3-carboximidamide

InChI

InChI=1S/C15H12N4S2/c1-2-5-13(6-3-1)16-18-15(12-8-10-20-11-12)19-17-14-7-4-9-21-14/h1-11,16H

InChI Key

RDTZEGMVLOBCPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CSC=C2)N=NC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene typically involves the condensation of 2-phenylhydrazine with a thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Biological Activity

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Synthesis

The compound can be synthesized through a multi-step reaction involving thiophene derivatives and phenylhydrazine. The general synthetic route includes:

  • Formation of Hydrazone : Reacting phenylhydrazine with thiophenic aldehydes to form hydrazone intermediates.
  • Cyclization : Further reactions can lead to the formation of diazene derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivityOrganism
Thiophene derivative AEffectiveS. aureus
Thiophene derivative BModerateE. coli

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that thiophene-based compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses moderate cytotoxicity, making it a candidate for further investigation in cancer therapy.

Cell LineIC50 Value (µM)
HeLa15
MCF-720

The biological mechanisms through which (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with cellular enzymes or receptors involved in oxidative stress pathways and cell proliferation.

Case Studies

  • Case Study 1 : A study conducted by Chandrashekharappa et al. examined the pharmacological potency of novel benzothiophene derivatives, including related structures to our compound. The findings highlighted significant anti-inflammatory and analgesic activities in animal models.
  • Case Study 2 : Another investigation focused on the synthesis and biological evaluation of thiophene derivatives, revealing their potential as antimicrobial agents against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with several classes of heterocyclic derivatives:

  • Thiophene-hydrazone hybrids : Analogous compounds, such as (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, exhibit planar aromatic systems and E-configuration at double bonds, which enhance π-conjugation and stability .
  • Thiazolidine derivatives: Thiophene-linked thiazolidines (e.g., (E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione) demonstrate how sulfur and nitrogen heteroatoms modulate electronic properties and bioactivity .

Crystallographic and Computational Insights

  • Software tools : Mercury CSD 2.0 enables visualization of packing patterns and void analysis, critical for assessing the target compound’s solid-state behavior .
  • Validation : SHELX programs refine small-molecule structures, ensuring accuracy in bond lengths and angles (e.g., C–C = 1.48 Å in thiophene derivatives) .

Data Table: Key Comparisons with Structural Analogs

Compound Name Structural Features Biological Activity Synthesis Method Key Findings Reference
(2E)-1-(2,5-Dichloro-3-thienyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one Thiophene, α,β-unsaturated ketone Antioxidant (IC₅₀ = 8.2 µM), Anti-HIV PR inhibitor Aldol condensation Enhanced π-conjugation improves bioactivity
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, E-configuration Antibacterial (MIC = 4 µg/mL), Anticancer (IC₅₀ = 12 µM) NaOH-mediated condensation Planar structure stabilizes intermolecular interactions
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole, hydrogen-bonded hexamer N/A Solvent evaporation crystallization N–H···S/O–H···S bonds form supramolecular assemblies
(E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione Thiazolidine, triazole-thiophene Antidiabetic (α-glucosidase inhibition) Piperidine/acetic acid catalysis Synergistic heteroatom effects enhance potency

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